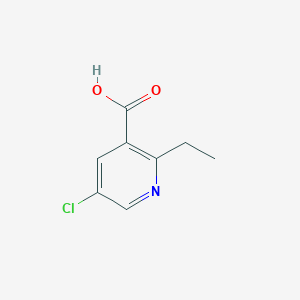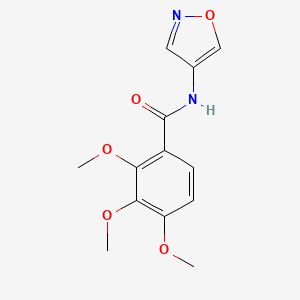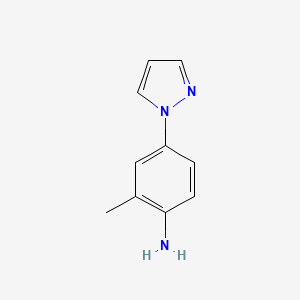![molecular formula C19H20N2O3S2 B2676272 N-(2-methylbenzo[d]thiazol-6-yl)-4-tosylbutanamide CAS No. 923088-30-6](/img/structure/B2676272.png)
N-(2-methylbenzo[d]thiazol-6-yl)-4-tosylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole derivatives are a class of compounds that have a benzene ring fused with a thiazole ring . They are known for their diverse biological activities and are used in the development of various pharmaceuticals . The compound you mentioned seems to be a derivative of benzothiazole, with a tosyl group and an amide group attached.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques can provide information about the functional groups present in the molecule and their arrangement.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various techniques. For example, the melting point can be determined using an open capillary method . The molecular weight can be calculated based on the molecular formula .Applications De Recherche Scientifique
Anticancer and Antimicrobial Activities
One area of significant interest is the development of compounds with potential anticancer and antimicrobial activities. For instance, mixed-ligand copper(II)-sulfonamide complexes, including those derived from benzo[d]thiazol sulfonamides, have been investigated for their DNA binding, cleavage, genotoxicity, and anticancer activities. These complexes exhibit promising antiproliferative activity against human tumor cells, including colon adenocarcinoma and leukemia lymphocytes, primarily inducing cell death through apoptosis (González-Álvarez et al., 2013). Similarly, Schiff base ligands and their metal complexes, incorporating thiazole structures, have shown antimicrobial activity against various microorganisms, highlighting their potential as therapeutic agents (Cukurovalı et al., 2002).
Catalytic Applications
Thiazolium carbene-based catalysts derived from thiazole compounds have been utilized for the N-formylation and N-methylation of amines using CO2 as the carbon source. This represents a sustainable approach for synthesizing pharmaceuticals and natural products, demonstrating the versatility of thiazole derivatives in catalysis (Das et al., 2016).
Material Science and Corrosion Inhibition
In the field of material science, novel magnetic nanoadsorbents synthesized from thiazol-2-yl derivatives have been applied for the removal of heavy metals from industrial wastes, showcasing the environmental applications of these compounds. Such materials offer high adsorption capacity, stability, and reusability, making them suitable for practical applications in waste treatment (Zargoosh et al., 2015). Additionally, the synergy between AMBT and its derivatives has been explored for enhancing corrosion protection of mild steel in acidic environments, indicating their potential as corrosion inhibitors (Shainy et al., 2017).
Optical and Electronic Properties
The optical properties of thiazole-based compounds have been studied for their potential applications in photonics and electronics. For instance, the optical behavior of complexes containing thiazolyl hydrazone ligands has been investigated, revealing their significant dependence on metal coordination and potential for application in optoelectronic devices (Yakuphanoglu et al., 2005).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-13-5-8-16(9-6-13)26(23,24)11-3-4-19(22)21-15-7-10-17-18(12-15)25-14(2)20-17/h5-10,12H,3-4,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJYHGXFXLKIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)N=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B2676189.png)
![5'-Bromo-1'-ethenyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B2676190.png)
![3-cyclopropyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2676191.png)
![2-((3-(2,5-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2676192.png)
![7-(4-bromophenyl)-2-(4-cyclohexylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2676194.png)


![(E)-4-(Dimethylamino)-N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]but-2-enamide](/img/structure/B2676198.png)


![3-[(4-chloroanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2676208.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-nitrothiophene-2-carboxamide](/img/structure/B2676209.png)


